molecular formula C25H19N3O2 B14616438 [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) CAS No. 59211-94-8

[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)

Cat. No.: B14616438
CAS No.: 59211-94-8
M. Wt: 393.4 g/mol
InChI Key: ZYTUIIIJACYKFT-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) is a complex organic compound that features both indole and imidazole moieties These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with imidazole precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the imidazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as refluxing and the use of solvents like methanol or dimethylformamide (DMF) are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for new antibiotic development .

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cells, possibly through the induction of apoptosis and inhibition of cell proliferation .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it targets specific pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) apart is its dual functionality, combining the properties of both indole and imidazole rings. This unique structure enhances its reactivity and broadens its range of applications in various fields .

Properties

CAS No.

59211-94-8

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

[3-benzoyl-2-(1H-indol-3-yl)-2H-imidazol-1-yl]-phenylmethanone

InChI

InChI=1S/C25H19N3O2/c29-24(18-9-3-1-4-10-18)27-15-16-28(25(30)19-11-5-2-6-12-19)23(27)21-17-26-22-14-8-7-13-20(21)22/h1-17,23,26H

InChI Key

ZYTUIIIJACYKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CN(C2C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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